Cas no 51152-12-6 ((1S,2R,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylmethanol)

51152-12-6 structure
商品名:(1S,2R,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylmethanol
(1S,2R,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylmethanol 化学的及び物理的性質
名前と識別子
-
- Bicyclo[3.1.1]heptane-2-methanol,6,6-dimethyl-, (1S,2R,5S)-
- ((1S)-3c-hexyloxycarbonyl-2,2-dimethyl-cyclobut-r-yl)-acetic acid hexyl ester
- ((1S)-3c-Hexyloxycarbonyl-2,2-dimethyl-cyclobut-r-yl)-essigsaeure-hexylester
- ((1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methanol
- (-)-(1S,2R,5S)-myrtanol
- (1S,2R,5S)-(-)-myrtanol
- [(2R)-cis]-1S,5S-6,6-dimethylbicyclo[3.1.1]heptan-2-yl-methanol
- cis-myrtanol
- DestoMycin
- destomycin A
- Destonate 20
- Destonmycin A
- Hygromycin-B
- isomyrtanol
- (1S,2R,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylmethanol
- MFCD00066424
- NS00085254
- ((1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]-heptan-2-yl)methanol
- (-)-cis-Myrtanol, analytical standard
- [(1S,2R,5S)-6,6-DIMETHYLBICYCLO[3.1.1]HEPTAN-2-YL]METHANOL
- SCHEMBL3653711
- DTXSID701316780
- LDWAIHWGMRVEFR-CIUDSAMLSA-N
- 51152-12-6
- (-)-cis-Myrtanol
- AKOS006237611
- EN300-23246324
- (1S,2R)-10-Pinanol
- [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol
- trans-myrtanol
- Q67880134
- [(1S,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol
- (1S-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptane-2-methanol
- SCHEMBL3654076
- NS00123104
- EINECS 257-018-9
-
- MDL: MFCD00066424
- インチ: InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8-,9-/m0/s1
- InChIKey: LDWAIHWGMRVEFR-CIUDSAMLSA-N
- ほほえんだ: CC1(C2CCC(C1C2)CO)C
計算された属性
- せいみつぶんしりょう: 154.135765
- どういたいしつりょう: 154.135765
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 0.977 g/mL at 20 °C(lit.)
- ふってん: 127 °C22 mm Hg(lit.)
- フラッシュポイント: 68 °C
- 屈折率: n20/D 1.492
- PSA: 20.23000
- LogP: 2.05100
(1S,2R,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylmethanol セキュリティ情報
- WGKドイツ:3
- セキュリティの説明: 23-24/25
- 福カードFコード:10-23
- ちょぞうじょうけん:2-8°C
(1S,2R,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylmethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23246324-0.25g |
[(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methanol |
51152-12-6 | 95% | 0.25g |
$367.0 | 2024-06-19 | |
| Enamine | EN300-23246324-0.1g |
[(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methanol |
51152-12-6 | 95% | 0.1g |
$257.0 | 2024-06-19 | |
| Enamine | EN300-23246324-0.5g |
[(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methanol |
51152-12-6 | 95% | 0.5g |
$579.0 | 2024-06-19 | |
| Enamine | EN300-23246324-2.5g |
[(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methanol |
51152-12-6 | 95% | 2.5g |
$1454.0 | 2024-06-19 | |
| abcr | AB167521-250mg |
(-)-cis-Myrtanol; . |
51152-12-6 | 250mg |
€595.00 | 2025-02-20 | ||
| abcr | AB167521-1g |
(-)-cis-Myrtanol; . |
51152-12-6 | 1g |
€1130.50 | 2025-02-20 | ||
| A2B Chem LLC | AG22383-5g |
(-)-CIS-MYRTANOL |
51152-12-6 | 95% | 5g |
$2301.00 | 2024-04-19 | |
| A2B Chem LLC | AG22383-10g |
(-)-CIS-MYRTANOL |
51152-12-6 | 95% | 10g |
$3394.00 | 2024-04-19 | |
| 1PlusChem | 1P00DCUN-2.5g |
(-)-CIS-MYRTANOL |
51152-12-6 | 95% | 2.5g |
$1859.00 | 2024-04-30 | |
| 1PlusChem | 1P00DCUN-5g |
(-)-CIS-MYRTANOL |
51152-12-6 | 95% | 5g |
$2722.00 | 2024-04-30 |
(1S,2R,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylmethanol 関連文献
-
1. Chemistry of silyl thioketones. Part 7. Synthesis, cycloaddition and oxidation of cycloalkyl silyl thioketones and desilylation of the reaction productsBianca F. Bonini,Filippo Busi,Roland C. de Laet,Germana Mazzanti,Jan-Willem J. F. Thuring,Paolo Zanies,Binne Zwanenburg J. Chem. Soc. Perkin Trans. 1 1993 1011
-
P. Veeraraghavan Ramachandran,Michael P. Drolet,Ameya S. Kulkarni Chem. Commun. 2016 52 11897
-
3. Base-catalysed deuterium exchange reactions of 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane [pin-2-(10)-ene] and 6,6-dimethylbicyclo[3.1.1]heptan-2-one (nopinone)Ryuichiro Ohnishi J. Chem. Soc. Perkin Trans. 2 1980 530
-
Eman A. Abd El-Ghffar,Omayma A. Eldahshan,Alaa Barakat,Thomas Efferth Food Funct. 2018 9 6643
-
5. Formation of alcohols from alkenes by reaction with SnCl4–NaBH4Shinzo Kano,Yoko Yuasa,Shiroshi Shibuya J. Chem. Soc. Chem. Commun. 1979 796
51152-12-6 ((1S,2R,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylmethanol) 関連製品
- 13393-93-6(Tetrahydroabietyl Alcohol)
- 770-71-8(1-adamantylmethanol)
- 17071-62-4(1,3-Adamantanedimethanol)
- 14064-13-2((1-Methylcyclohexyl)methanol)
- 26919-42-6(3,5-Dimethyl-1-adamantanemethanol)
- 17471-43-1({tricyclo3.3.1.0,3,7nonan-3-yl}methanol)
- 53369-17-8((-)-trans-Myrtanol)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:51152-12-6)(1S,2R,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylmethanol

清らかである:99%/99%
はかる:250mg/1g
価格 ($):353.0/670.0